2-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid
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Overview
Description
2-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid is an organic compound with the chemical formula C9H11N2O5 It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of 2-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with methoxyethanol under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .
Chemical Reactions Analysis
2-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are associated with the inhibition of prostaglandin E2 (PGE2) production by cyclooxygenase (COX) enzymes . This inhibition reduces inflammation and pain. The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its effects.
Comparison with Similar Compounds
2-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid can be compared with other pyrimidine derivatives, such as:
- 2-(2-Hydroxyethoxy)pyrimidine-4-carboxylic acid
- 2-(2-Ethoxyethoxy)pyrimidine-4-carboxylic acid
- 2-(2-Methoxyethoxy)pyrimidine-5-carboxylic acid
These compounds share similar structures but differ in their functional groups and positions. The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-methoxyethoxy)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-4-5-14-8-9-3-2-6(10-8)7(11)12/h2-3H,4-5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOCWNMIFSEQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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